[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Overview
Description
“[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO. It has a molecular weight of 151.157 . This compound is available from various suppliers .
Synthesis Analysis
While specific synthesis methods for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the synthesis of related compounds. For instance, a study on the production of single cell protein from methanol discusses the mechanism of methanol synthesis . Another study discusses the use of pyrrolidine, a similar compound, in drug discovery .
Molecular Structure Analysis
The molecular structure of “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” consists of a pyrrolidine ring with two fluorine atoms attached to the 4th carbon atom and a methanol group attached to the 2nd carbon atom .
Chemical Reactions Analysis
While specific chemical reactions involving “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the reactions of related compounds. For example, a study discusses the reduction reactions of aldehydes and ketones using reagents such as NaBH4 and LiAlH4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” include a molecular weight of 151.157 and a molecular formula of C6H11F2NO . More detailed properties were not found in the search results.
Scientific Research Applications
Synthesis of Complex Molecules : [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is used in the synthesis of complex molecules. For example, Evans (2007) demonstrated the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through the double reduction of cyclic sulfonamide precursors. This process represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Chiral Catalysis : This compound is also significant in the field of chiral catalysis. Takemoto et al. (1996) reported that the reaction of meso-2,4-hexadien-1,6-dial Fe(CO)3 complex with alkylzincs in the presence of this compound proceeded with high enantiotopic group- and face-selectivity (Takemoto, Baba, Noguchi, Iwata, 1996).
Enantioselective Additions : Soai and Shibata (1997) demonstrated that this compound, along with N, N-dibutylnorephedrine, are highly enantio- and chemoselective chiral catalysts for the addition of dialkylzincs to various aldehydes, yielding sec-alcohols with high enantiomeric excesses (Soai, Shibata, 1997).
Polymer Chemistry : In the field of polymer chemistry, Okamoto et al. (1991) synthesized an optically active polymer from (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, which showed a reversible helix-helix transition in a solution of methanol containing an acid (Okamoto, Nakano, Ono, Hatada, 1991).
Methanol Utilization : Research also focuses on the utilization of methanol as a simple alcohol in organic synthesis and energy technologies. For instance, Sarki et al. (2021) reported a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, Natte, 2021).
Future Directions
While specific future directions for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the potential of related compounds. For example, a study discusses the potential of Skimmia anquetilia, a plant species that contains a compound similar to “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol”, for the development of herbal medicines for the treatment of various pathogenic infections .
properties
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIVKQOFIPRQX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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